Pentosidine
Overview
Description
Synthesis Analysis
The total synthesis of pentosidine has been achieved through various chemical methods. A notable synthesis was completed in a six-step sequence starting from 3-amino-2-chloropyridine, featuring a palladium-catalyzed tandem cross-coupling/cyclization to construct the imidazo[4,5-b]pyridine core, highlighting an efficient route to pentosidine (Rosenberg & Clark, 2012). Another synthesis approach involves the asymmetric alkylation of chiral Schiff bases, mercury salt-mediated intramolecular guanylation, and regioselective alkylation of the imidazo[4,5-b]pyridine ring (Yokokawa et al., 2001).
Molecular Structure Analysis
Pentosidine's structure incorporates a lysine and an arginine residue cross-linked by a pentose, forming an imidazo[4,5-b]pyridinium molecule. This unique structure is synthesized in vitro through the reaction of ribose, lysine, and arginine, and can also be formed from glucose, fructose, and ascorbate, indicating diverse precursor sugars and a complex formation mechanism (Grandhee & Monnier, 1991).
Chemical Reactions and Properties
Pentosidine formation is influenced by the Maillard reaction, where it can be synthesized from ribose and key Maillard intermediates, as well as from glucose, fructose, and ascorbate. The reactions are pH-dependent and involve base catalysis, highlighting the importance of environmental conditions in pentosidine formation (Grandhee & Monnier, 1991).
Physical Properties Analysis
Pentosidine's physical properties, including its fluorescence, allow for its detection and quantification in biological samples. Its formation is enhanced under specific conditions, such as high pH and temperature, which facilitate the Maillard reaction. The physical properties of pentosidine derived from glucose are identical to those from ribose-derived pentosidine, indicating a consistent structure despite different precursors (Dyer et al., 1991).
Chemical Properties Analysis
Pentosidine is recognized for its role as an AGE and a crosslink within proteins, affecting their structure and function. Its formation from glucose and other carbohydrates is inhibited under nitrogen or anaerobic conditions and by aminoguanidine, an inhibitor of advanced glycation and browning reactions, demonstrating the chemical properties and reactivity of pentosidine in the presence of various inhibitors and under different environmental conditions (Dyer et al., 1991).
Scientific Research Applications
1. Application in Ageing and Hypertension Research
- Summary of Application: Pentosidine, an advanced glycation end product (AGE), is used as a marker in the study of ageing and age-related diseases such as hypertension. The formation of AGEs occurs during normal ageing but distinctly accelerates with the progression of chronic disease .
- Methods of Application: Serum pentosidine levels were measured using sandwich ELISA in healthy elderly individuals, hypertensive patients, and coronary artery disease patients .
- Results: Serum pentosidine concentrations were significantly higher in hypertensive patients in comparison with healthy elderly individuals and those with coronary artery disease. A multiple linear stepwise regression analysis concluded that in patients with hypertension, serum pentosidine was significantly influenced with age .
2. Application in Bone Quality and Fracture Risk Assessment
- Summary of Application: Pentosidine is explored as a biomarker of bone quality and bone fragility. It forms divalent cross-links between adjacent type 1 collagen molecules, affecting bone toughness .
- Methods of Application: Pentosidine content can be assessed in systemic fluids (urine and serum) and in bone tissue using various methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
- Results: Most studies report an association between pentosidine and prevalent or incident fracture. The risk of incident fracture is 3–42% higher for elevated levels of pentosidine in serum or urine .
3. Application in Chronic Kidney Disease Research
- Summary of Application: Pentosidine is used as a biomarker in the study of chronic kidney disease (CKD). Elevated levels of pentosidine have been observed in patients with CKD .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained from the study are not provided in the source .
4. Application in Diabetes Research
- Summary of Application: Pentosidine is used as a biomarker in the study of diabetes. Elevated levels of pentosidine have been observed in patients with diabetes .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained from the study are not provided in the source .
5. Application in Osteoporosis Research
- Summary of Application: Pentosidine is explored as a biomarker of bone quality in osteoporosis. It forms divalent cross-links between adjacent type 1 collagen molecules, affecting bone toughness .
- Methods of Application: Pentosidine content can be assessed in systemic fluids (urine and serum) and in bone tissue using various methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
- Results: Studies in animal models of postmenopausal osteoporosis have shown elevated levels of bone pentosidine and altered amounts of enzymatic cross-links .
6. Application in Cardiovascular Disease Research
- Summary of Application: Pentosidine is used as a biomarker in the study of cardiovascular diseases. Elevated levels of pentosidine have been observed in patients with coronary artery disease .
- Methods of Application: Serum pentosidine levels were measured using sandwich ELISA in coronary artery disease patients .
- Results: Serum pentosidine concentrations were significantly higher in hypertensive patients in comparison with those with coronary artery disease .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEKKSTZQYEZPU-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154417 | |
Record name | Pentosidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pentosidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pentosidine | |
CAS RN |
124505-87-9 | |
Record name | Pentosidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124505-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentosidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentosidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTOSIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pentosidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.